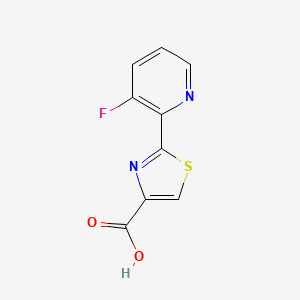

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid

Overview

Description

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid, also known as 2-FPCA, is an organic compound that has recently been studied for its potential use in scientific research and development. It is a versatile compound that has a wide range of applications, from medicinal chemistry to material science. In

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of fluorinated pyridines, which are crucial in medicinal chemistry due to their biological activity. The fluorine atom’s strong electron-withdrawing nature can significantly alter a molecule’s biochemical properties, making it less basic and less reactive compared to chlorinated or brominated analogs . This characteristic is particularly useful in designing drugs with improved pharmacokinetic properties.

Agriculture

In agriculture, the introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties of active ingredients . Compounds like 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid can serve as building blocks for agricultural chemicals, potentially leading to the development of new pesticides or herbicides with enhanced efficacy and safety profiles.

Material Science

Fluorinated pyridines, including derivatives of the compound , are used in material science for their unique physical and chemical properties. They can contribute to the development of advanced materials, such as organic semiconductors and components for electronic devices .

Environmental Science

The environmental applications of fluorinated compounds are significant. They can be used in the development of environmentally benign processes and materials. The compound’s potential for creating less reactive and more stable products could lead to safer and more sustainable environmental applications .

Biochemistry

In biochemistry, fluorinated compounds play a role in enzyme inhibition and receptor binding due to their ability to mimic the biochemical behavior of natural substrates while resisting metabolic breakdown . This makes them valuable tools for studying biochemical pathways and developing new biochemical reagents.

Pharmacology

The compound’s derivatives are explored for their potential use in pharmacology, especially in the synthesis of imaging agents for various biological applications, including local radiotherapy of cancer . The presence of fluorine can enhance the ability of these agents to provide clearer and more precise imaging results.

Radiobiology

In radiobiology, the synthesis of 18 F-substituted pyridines, which could be derived from compounds like 2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid, is of particular interest. These compounds are used as imaging agents in positron emission tomography (PET) scans, aiding in the diagnosis and treatment planning of diseases .

Synthetic Chemistry

The compound is also significant in synthetic chemistry, where it can be used as a precursor for various coupling reactions, such as the Suzuki–Miyaura coupling, to create complex molecules for further research and development .

properties

IUPAC Name |

2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2S/c10-5-2-1-3-11-7(5)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLXDRWBMCSBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=NC(=CS2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoropyridin-2-yl)-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)

![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)

![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)

![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)

![1-[4-(4-Amino-pyrazol-1-ylmethyl)-piperidin-1-yl]-2-dimethylamino-ethanone dihydrochloride](/img/structure/B1376940.png)